molecular formula C7H9NO3S B1317508 3-Methoxybenzenesulfonamide CAS No. 58734-57-9

3-Methoxybenzenesulfonamide

Cat. No. B1317508
CAS RN: 58734-57-9
M. Wt: 187.22 g/mol
InChI Key: VBKIEQKVSHDVGH-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonamide is a chemical compound with the CAS Number: 58734-57-9 . It has a molecular weight of 187.22 and its linear formula is C7 H9 N O3 S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H9NO3S/c1-11-6-3-2-4-7 (5-6)12 (8,9)10/h2-5H,1H3, (H2,8,9,10) . The SMILES string representation is COc1cccc (c1)S (N) (=O)=O .


Physical And Chemical Properties Analysis

This compound is a white powder . Its melting point ranges from 129.5-138.5°C .

Scientific Research Applications

Antitumor Applications

3-Methoxybenzenesulfonamide derivatives have shown significant potential in cancer treatment. Compounds from sulfonamide-focused libraries were found to exhibit potent cell cycle inhibition properties, contributing to their selection for clinical trials as antitumor agents. The compounds demonstrated disruption in tubulin polymerization and induced antiproliferative effects by altering the cell cycle phases in various cancer cell lines. High-density oligonucleotide microarray analysis further illuminated the pharmacophore structure and drug-sensitive pathways of these antitumor sulfonamides, enhancing our understanding of their oncolytic activities (Owa et al., 2002).

Chlorinating Reagent in Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide was identified as a structurally simple and reactive chlorinating reagent. It was conveniently and economically prepared and used to chlorinate various compounds including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields (Pu et al., 2016).

Photodynamic Therapy

The use of this compound derivatives in the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield was reported. These compounds exhibited good fluorescence properties and significant potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, demonstrating their potential in medical applications (Pişkin et al., 2020).

Crystal Structure Analysis

Studies on the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provided insights into their supramolecular architecture. These findings contribute to the understanding of molecular interactions and structural design in the field of crystallography and material science (Rodrigues et al., 2015).

Safety and Hazards

3-Methoxybenzenesulfonamide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The search results include references to peer-reviewed papers related to this compound . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIEQKVSHDVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563752
Record name 3-Methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58734-57-9
Record name 3-Methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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